Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropane amide group, and a fluorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclopropane amide group, and the attachment of the fluorophenyl carbamoyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropane Amide Group: This step may involve the reaction of a cyclopropane derivative with an amine under suitable conditions.
Attachment of the Fluorophenyl Carbamoyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced amide or ester groups.
Scientific Research Applications
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with similar compounds, such as other thiophene derivatives or fluorophenyl carbamoyl compounds. These comparisons highlight its unique structural features and potential advantages in terms of reactivity, stability, and biological activity. Similar compounds include:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Fluorophenyl Carbamoyl Compounds: Compounds with fluorophenyl groups attached to different core structures.
By understanding the unique properties and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-3-26-19(25)14-10(2)15(27-18(14)22-16(23)11-8-9-11)17(24)21-13-7-5-4-6-12(13)20/h4-7,11H,3,8-9H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJZRZCTCLRIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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